molecular formula C11H15ClN2OS B1379665 N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 1807939-20-3

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No. B1379665
CAS RN: 1807939-20-3
M. Wt: 258.77 g/mol
InChI Key: PKDFDJUDEVKSSO-NTUHNPAUSA-N
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Description

“N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1807939-20-3 . It has a molecular weight of 258.77 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-N-((2-chloro-6-methylpyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide . The InChI code is 1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+ .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 258.77 .

Scientific Research Applications

Antitumor Activity

The compound has shown potential in antitumor applications. Its structural motif, which includes the 2H-indazole group, is known to possess significant biological activities, including antitumor effects . This suggests that it could be used in the development of new cancer therapies, particularly as a scaffold for creating more potent derivatives.

Insecticidal Properties

Research indicates that derivatives of the 2H-indazole group, which is part of the compound’s structure, have insecticidal properties . This opens up possibilities for the compound to be used in agricultural sciences to develop safer and more effective insecticides.

Antiprotozoal Effects

The compound’s related structures have been utilized in the treatment of protozoal infections . This implies that N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide could be a starting point for synthesizing new antiprotozoal agents.

Antiviral Applications

Compounds with a similar indazole core are known to exhibit antiviral activities . This suggests that our compound of interest could be explored for its efficacy against various viral infections, potentially leading to new antiviral medications.

Anti-Fibrosis Activity

Pyrimidine derivatives, which are structurally related to the compound , have been found to exhibit anti-fibrotic activities . This indicates that the compound could be researched further for its potential use in treating fibrotic diseases.

Collagen Synthesis Inhibition

The compound’s framework has been associated with the inhibition of collagen synthesis . This property is particularly relevant in the context of fibrosis and scarring, suggesting that it could be beneficial in wound healing and fibrotic disease management.

properties

IUPAC Name

(NE)-N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDFDJUDEVKSSO-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)Cl)/C=N/S(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

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